(S)-(-)-4-Methylmandelonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-(-)-4-Methylmandelonitrile is a chemical compound with the molecular formula C9H9NO. It is a chiral molecule and exists in two enantiomeric forms, (S)-(-)-4-Methylmandelonitrile and (R)-(+)-4-Methylmandelonitrile. The (S)-(-)-4-Methylmandelonitrile is of great interest to scientific researchers due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of (S)-(-)-4-Methylmandelonitrile is not fully understood. However, it is believed to act as a nucleophile in various reactions due to the presence of the nitrile group. The compound has also been shown to exhibit chiral recognition properties, which makes it useful in asymmetric synthesis.
Biochemical and Physiological Effects:
(S)-(-)-4-Methylmandelonitrile has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is considered to be relatively safe for use in laboratory experiments.
Advantages And Limitations For Lab Experiments
One of the main advantages of using (S)-(-)-4-Methylmandelonitrile in laboratory experiments is its high enantiomeric excess. This makes it useful in the synthesis of chiral compounds, where the chirality of the starting material is critical to the success of the reaction. However, one of the limitations of using (S)-(-)-4-Methylmandelonitrile is its cost, which can be relatively high compared to other starting materials.
Future Directions
There are many potential future directions for the study of (S)-(-)-4-Methylmandelonitrile. One area of interest is its use in the synthesis of new chiral compounds for use in pharmaceuticals. Another potential direction is the study of its chiral recognition properties, which could lead to the development of new chiral sensors and catalysts. Additionally, the use of (S)-(-)-4-Methylmandelonitrile in the synthesis of new materials, such as chiral polymers and liquid crystals, is also an area of interest.
Synthesis Methods
The synthesis of (S)-(-)-4-Methylmandelonitrile can be achieved through various methods. One of the most common methods is through the reaction of (S)-(-)-1-phenylethanol with potassium cyanide in the presence of a catalyst. The reaction yields (S)-(-)-4-Methylmandelonitrile with high enantiomeric excess.
Scientific Research Applications
(S)-(-)-4-Methylmandelonitrile has been extensively studied for its potential applications in various fields. One of the main areas of interest is its use as a chiral building block in the synthesis of pharmaceuticals. The compound has been used as a starting material for the synthesis of various chiral compounds, including chiral amino acids and chiral β-lactams. (S)-(-)-4-Methylmandelonitrile has also been used in the synthesis of chiral ligands for asymmetric catalysis.
properties
CAS RN |
105452-15-1 |
---|---|
Product Name |
(S)-(-)-4-Methylmandelonitrile |
Molecular Formula |
C9H9NO |
Molecular Weight |
147.17 g/mol |
IUPAC Name |
(2S)-2-hydroxy-2-(4-methylphenyl)acetonitrile |
InChI |
InChI=1S/C9H9NO/c1-7-2-4-8(5-3-7)9(11)6-10/h2-5,9,11H,1H3/t9-/m1/s1 |
InChI Key |
KKGXJLAWLSJRGK-SECBINFHSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H](C#N)O |
SMILES |
CC1=CC=C(C=C1)C(C#N)O |
Canonical SMILES |
CC1=CC=C(C=C1)C(C#N)O |
synonyms |
(S)-(-)-4-METHYLMANDELONITRILE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.